delta-N-Methylarginine

Catalog No.
S594782
CAS No.
77044-73-6
M.F
C7H16N4O2
M. Wt
188.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-N-Methylarginine

CAS Number

77044-73-6

Product Name

delta-N-Methylarginine

IUPAC Name

(2S)-2-amino-5-[carbamimidoyl(methyl)amino]pentanoic acid

Molecular Formula

C7H16N4O2

Molecular Weight

188.23 g/mol

InChI

InChI=1S/C7H16N4O2/c1-11(7(9)10)4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H3,9,10)(H,12,13)/t5-/m0/s1

InChI Key

XKCWNEVAXQCMGP-YFKPBYRVSA-N

SMILES

CN(CCCC(C(=O)O)N)C(=N)N

Synonyms

delta-N-methylarginine

Canonical SMILES

CN(CCCC(C(=O)O)N)C(=N)N

Isomeric SMILES

CN(CCC[C@@H](C(=O)O)N)C(=N)N

Description

N(5)-methyl-L-arginine is a non-proteinogenic L-alpha-amino acid that is L-arginine substituted by a methyl group at N(5)-position. It is a non-proteinogenic L-alpha-amino acid, a member of guanidines and a L-arginine derivative.

delta-N-Methylarginine (δ-N-Methylarginine, N(5)-methyl-L-arginine) is a non-proteinogenic L-alpha-amino acid. This means it shares some structural similarities with proteinogenic amino acids, the building blocks of proteins, but it is not typically incorporated into cellular proteins. delta-N-Methylarginine is derived from the common amino acid L-arginine through a modification process known as methylation, where a methyl group (CH₃) is added to a specific nitrogen atom in the molecule [, ].

Potential Role in Protein Function

While not directly involved in protein structure, delta-N-Methylarginine has emerged as a potential regulator of protein function. Researchers believe it might act as a post-translational modification (PTM) – a chemical change made to a protein after it is synthesized. This modification could alter the protein's activity, stability, or interaction with other molecules [].

Evidence for this role comes from studies in yeast, where scientists have identified delta-N-Methylarginine as a novel PTM on certain proteins []. However, further research is needed to understand the specific consequences of delta-N-Methylarginine modification on protein function in various cellular contexts.

Other Research Areas

Beyond its potential role in protein function, delta-N-Methylarginine is being investigated in other areas of scientific research. Some studies explore its potential as a biomarker, a measurable indicator of a particular biological state or disease. Additionally, researchers are investigating the possibility of using delta-N-Methylarginine in the development of therapeutic drugs [].

Delta-N-Methylarginine is a non-proteinogenic amino acid characterized by the substitution of a methyl group at the nitrogen atom in the side chain of L-arginine. Its chemical formula is C₇H₁₆N₄O₂, and it is classified as an N-methylated derivative of arginine. This compound is notable for its role as a posttranslational modification in proteins, influencing various biological processes. The unique structural feature of delta-N-Methylarginine allows it to participate in different biochemical pathways, particularly those involving nitric oxide synthesis and protein function modulation .

, including:

  • Oxidation: The compound can be oxidized to form various derivatives, which may affect its biological activity and interactions with other molecules.
  • Methylation: As a methylated derivative of arginine, it can participate in further methylation reactions, potentially modifying other amino acids or influencing protein structure and function .
  • Hydrolysis: Under certain conditions, delta-N-Methylarginine may hydrolyze to release free amino acids or other products .

These reactions are crucial for understanding how delta-N-Methylarginine functions within biological systems.

Delta-N-Methylarginine exhibits significant biological activity, particularly as an inhibitor of nitric oxide synthases. This inhibition affects the production of nitric oxide, a critical signaling molecule involved in various physiological processes such as vasodilation, neurotransmission, and immune responses. Studies have indicated that delta-N-Methylarginine can modulate the activity of nitric oxide synthases by competing with L-arginine, thereby influencing nitric oxide levels in cells . Additionally, its role as a posttranslational modification suggests it may impact protein stability and function through alterations in protein interactions and conformations .

The synthesis of delta-N-Methylarginine can be achieved through several methods:

  • Chemical Methylation: This involves the reaction of L-arginine with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions to introduce the methyl group at the nitrogen atom.
  • Biological Synthesis: Enzymatic pathways can also produce delta-N-Methylarginine through the action of specific methyltransferases that utilize S-adenosylmethionine as a methyl donor .
  • Synthetic Routes: Various synthetic routes have been developed that allow for the selective methylation of arginine derivatives to yield delta-N-Methylarginine with high purity.

These methods provide flexibility in producing delta-N-Methylarginine for research and therapeutic applications.

Delta-N-Methylarginine has several applications in biomedical research:

  • Research Tool: It serves as a valuable tool for studying nitric oxide signaling pathways and understanding the roles of methylated amino acids in cellular processes.
  • Potential Therapeutic Agent: Due to its inhibitory effects on nitric oxide synthases, delta-N-Methylarginine may have potential therapeutic applications in conditions characterized by dysregulated nitric oxide production, such as cardiovascular diseases and inflammatory disorders.
  • Biomarker: It may also serve as a biomarker for certain diseases where altered arginine metabolism is implicated .

Interaction studies involving delta-N-Methylarginine have focused on its effects on various proteins and enzymes:

  • Nitric Oxide Synthases: Research has shown that delta-N-Methylarginine competes with L-arginine for binding to nitric oxide synthases, thus inhibiting their activity and affecting nitric oxide production .
  • Protein Modifications: Studies suggest that delta-N-Methylarginine can influence protein interactions through posttranslational modifications, potentially altering protein function and signaling pathways .

These interaction studies are essential for elucidating the broader biological implications of delta-N-Methylarginine.

Delta-N-Methylarginine shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:

Compound NameStructure/ModificationUnique Features
N(ω)-Methyl-L-arginineMethyl group at N(ω) positionPrimarily involved in regulating nitric oxide synthesis.
N(ε)-Methyl-L-lysineMethyl group at N(ε) positionCommonly found in histones; involved in epigenetic regulation.
N,N-Dimethyl-L-arginineTwo methyl groups on arginineStronger inhibition of nitric oxide synthase compared to delta-N-methylarginine.
L-CitrullineNon-methylated derivativePrecursor to arginine; involved in urea cycle and nitric oxide production.

Delta-N-Methylarginine's unique position lies in its specific posttranslational modification capabilities and its nuanced impact on nitric oxide synthesis compared to these similar compounds. Understanding these differences is crucial for leveraging delta-N-Methylarginine's potential in research and therapeutic contexts.

delta-N-Methylarginine is a non-proteinogenic amino acid characterized by the substitution of a methyl group at the delta-nitrogen atom in the side chain of L-arginine . This unique structural modification distinguishes it from the standard amino acid L-arginine and confers distinct physicochemical properties [2]. The chemical formula of delta-N-Methylarginine is C₇H₁₆N₄O₂, with a molecular weight of 188.23 g/mol, which is approximately 14 g/mol heavier than L-arginine due to the additional methyl group [3].

The systematic name for delta-N-Methylarginine is (2S)-2-amino-5-(methyl(carbamimidoyl)amino)pentanoic acid, reflecting its structural composition with the methyl group attached to the delta-nitrogen of the guanidino group [2]. This compound is identified by the Chemical Abstracts Service (CAS) registry number 77044-73-6, which serves as its unique identifier in chemical databases [3].

The molecular structure of delta-N-Methylarginine features several key functional groups that contribute to its chemical behavior:

Functional GroupDescription
Carboxylic acidLocated at the alpha-carbon, contributes to acidic properties
Primary amineAlpha-amino group, contributes to basic properties
N-methylated guanidino groupModified side chain with methyl substitution at delta-nitrogen

The physicochemical properties of delta-N-Methylarginine are influenced by these functional groups and the methylation of the guanidino moiety [2]. At physiological pH, delta-N-Methylarginine carries a positive charge (+1), primarily due to the protonation of the guanidino group [4]. The isoelectric point (pI) is estimated to be approximately 10.5, which is slightly lower than that of L-arginine (10.76) due to the electron-donating effect of the methyl group [5].

Delta-N-Methylarginine exhibits high water solubility, a characteristic shared with L-arginine, though the addition of the methyl group slightly increases its hydrophobicity [6]. The estimated LogP value is approximately -1.8, indicating that while the compound remains hydrophilic, it is marginally more lipophilic than L-arginine [5].

The pKa values for delta-N-Methylarginine are estimated to be approximately 2.2 for the alpha-carboxylic acid group, 9.0 for the alpha-amino group, and 12.5 for the guanidino group [5]. These values are slightly altered compared to L-arginine due to the electronic effects of the methyl substitution [4].

Stereochemistry and Conformational Analysis

Delta-N-Methylarginine possesses one stereogenic center at the alpha-carbon position, with an S-configuration that corresponds to the L-absolute configuration in amino acid nomenclature [7]. This stereochemistry is identical to that of L-arginine, from which it is derived through methylation [8]. The preservation of this stereochemical configuration is crucial for its biological recognition and interactions [9].

The conformational landscape of delta-N-Methylarginine is more complex than that of L-arginine due to the presence of the N-methyl group [10]. This methylation introduces additional steric constraints that affect the rotational freedom around the bonds in the side chain, particularly those involving the guanidino group [9]. The conformational analysis of delta-N-Methylarginine reveals both extended and folded conformations are possible in solution, with the distribution influenced by environmental factors such as pH, temperature, and solvent composition [10].

Conformational PropertyDescription
Preferred ConformationsExtended and folded conformations possible, with distribution dependent on environment
Rotational BarriersHigher barrier for guanidino group rotation due to N-methyl substitution
Intramolecular Hydrogen BondingReduced compared to L-arginine due to N-methylation
Steric HindranceIncreased around guanidino group due to methyl substituent

The N-methylation significantly impacts the torsion angles in the side chain, particularly the χ4 and χ5 angles that define the orientation of the guanidino group [9]. These modified torsion angles contribute to a distinct conformational preference compared to L-arginine [10]. Dynamic stereochemistry studies indicate that the rotational barrier around the N-C bond connecting the methyl group to the guanidino moiety is higher than corresponding bonds in L-arginine, leading to restricted rotation and potentially distinct conformational states [12].

The conformational flexibility of delta-N-Methylarginine is restricted at the guanidino group due to the methyl substitution, while remaining similar to L-arginine elsewhere in the molecule [9]. This selective restriction in conformational freedom has implications for molecular recognition and binding interactions [10]. The methyl group also reduces the hydrogen bonding capability of the guanidino group, which further influences the conformational preferences and intermolecular interactions of delta-N-Methylarginine [9] [12].

Stability and Reactivity Profiles

Delta-N-Methylarginine demonstrates considerable stability in aqueous solutions across a wide pH range (pH 2-10), similar to L-arginine [13]. This stability is attributed to the robust chemical structure of the amino acid backbone and the relatively stable N-methylated guanidino group [5]. The thermal stability of delta-N-Methylarginine is estimated to be up to approximately 180°C, slightly lower than that of L-arginine (approximately 200°C) due to the potential for N-demethylation at elevated temperatures [13].

The oxidative stability of delta-N-Methylarginine shows moderate resistance to oxidation, which is an improvement over L-arginine [5]. The N-methylation of the guanidino group provides some protection against oxidative processes that typically target the nitrogen atoms in the guanidino moiety [13]. This enhanced oxidative stability may contribute to a potentially longer half-life in physiological conditions compared to L-arginine [5].

Stability ParameterDelta-N-MethylarginineL-Arginine
Aqueous StabilityStableStable
pH Stability RangepH 2-10pH 2-10
Thermal Stability~180°C (estimated)~200°C
Oxidative StabilityModerate resistanceSusceptible
Hydrolytic StabilityStable at neutral pHStable at neutral pH

The hydrolytic stability of delta-N-Methylarginine is comparable to that of L-arginine, with both compounds remaining stable to hydrolysis under neutral pH conditions [13]. However, under extreme pH conditions, delta-N-Methylarginine may undergo specific degradation pathways, including N-demethylation and decarboxylation [5]. The N-demethylation process can regenerate L-arginine, while decarboxylation leads to the formation of agmatine derivatives [13].

The chemical reactivity of delta-N-Methylarginine is notably different from L-arginine due to the N-methylation of the guanidino group [10]. The methyl substitution reduces the reactivity at the delta-nitrogen position, which affects its participation in various chemical reactions [13]. This reduced reactivity is particularly significant in enzymatic processes, where delta-N-Methylarginine serves as a partial substrate for nitric oxide synthase rather than a full substrate like L-arginine [13] [10].

Research findings indicate that delta-N-Methylarginine undergoes hydroxylation when interacting with nitric oxide synthase but is not converted further in the catalytic pathway [13]. This partial substrate behavior, combined with its weak reversible inhibitory effect (Ki = 1.4 mM), distinguishes its reactivity profile from that of L-arginine [13]. The hydroxylated intermediate, N-omega-hydroxy-N-delta-methyl-L-arginine, has been detected as a potent inhibitor of bovine liver arginase with a Ki of 17.1±2.2 microM [10].

Comparative Analysis with L-Arginine

Delta-N-Methylarginine and L-arginine share a common amino acid backbone but differ significantly due to the methylation at the delta-nitrogen position of the guanidino group in delta-N-Methylarginine . This structural modification leads to numerous differences in their physicochemical properties, conformational behavior, and biochemical interactions [2].

The most evident structural difference is the presence of the methyl group at the delta-nitrogen position in delta-N-Methylarginine, which increases its molecular weight to 188.23 g/mol compared to 174.20 g/mol for L-arginine [3]. This 14.03 g/mol difference affects various molecular properties and interactions [5].

PropertyDelta-N-MethylarginineL-ArginineSignificance of Difference
Structural ModificationN-methyl group at delta-nitrogenStandard guanidino groupAffects molecular recognition
Molecular Weight188.23 g/mol174.20 g/molInfluences molecular properties
Charge DistributionReduced positive charge densityStrong positive chargeAlters electrostatic interactions
Hydrogen BondingReduced donor capabilityStrong donor capabilityChanges interaction patterns
HydrophobicityMore hydrophobicLess hydrophobicAffects solubility and membrane interactions

The charge distribution in delta-N-Methylarginine is altered compared to L-arginine, with a reduced positive charge density at the guanidino group due to the electron-donating effect of the methyl substituent [4]. This modification affects electrostatic interactions with binding partners and may influence its behavior in biological systems [6].

The hydrogen bonding capability of delta-N-Methylarginine is reduced compared to L-arginine, particularly at the methylated nitrogen position [9]. This reduction in hydrogen bond donor capacity changes its interaction with water and potential binding partners, which may have implications for its biological activity [10].

Conformationally, delta-N-Methylarginine exhibits more restricted rotational freedom around the guanidino group due to the steric hindrance introduced by the methyl substituent [9]. This results in a more constrained conformational space compared to the more flexible L-arginine [12]. These conformational differences impact binding specificity and molecular recognition processes [10].

The enzymatic processing of delta-N-Methylarginine differs significantly from L-arginine [13]. While L-arginine serves as a full substrate for nitric oxide synthase and other enzymes, delta-N-Methylarginine functions as a partial substrate and a weak inhibitor [10]. This differential enzymatic processing leads to distinct metabolic fates and biological roles [13].

In biological systems, L-arginine is a proteinogenic amino acid that serves as a building block for proteins and as a precursor for nitric oxide synthesis [7]. In contrast, delta-N-Methylarginine has been identified as a post-translational modification in yeast proteins, suggesting a role in regulating protein function rather than as a primary structural component [5] [6].

The methylation of delta-N-Methylarginine makes it more resistant to certain degradation pathways compared to L-arginine, potentially leading to a longer half-life in physiological conditions [13]. This enhanced stability may be relevant to its biological function as a regulatory molecule [5].

XLogP3

-3.6

Other CAS

77044-73-6

Wikipedia

N(5)-methyl-L-arginine

Dates

Modify: 2024-02-18

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